
2,6-ジメチルアニリン-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylaniline-d11, also known as 2,6-Xylidine, is an aromatic primary amine substituted with two methyl groups at the 2- and 6-positions on the benzene ring . It is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylaniline-d11 is (CD3)2C6D3ND2 . It has a molecular weight of 132.25 .Chemical Reactions Analysis
2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) to further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .Physical And Chemical Properties Analysis
2,6-Dimethylaniline-d11 is a strong basic compound . It has a melting point of 10-12 °C, a boiling point of 216 °C, and a density of 0.984 g/mL at 25 °C .科学的研究の応用
代謝物と発がん性
分析化学
- 研究者は、2,6-DMA、その異性体、および関連化合物を分離するための堅牢なRP-UPLC(逆相超高性能液体クロマトグラフィー)法を開発しました。この方法は、低レベルでの不純物の正確な検出と定量化を可能にします .
要約すると、2,6-ジメチルアニリンは、医学から産業、分析化学に至るまで、さまざまな分野で応用されています。その汎用性は、科学研究および実際的な応用における重要性を強調しています。
RP-UPLC法の詳細については、元の研究論文を参照してください . さらに、Thermo Scientific Chemicalsなどの商業的な2,6-DMAの供給源を調べることができます およびMilliporeSigma . その他ご質問があれば、お気軽にお尋ねください!😊
作用機序
Target of Action
2,6-Dimethylaniline-d11, also known as 2,6-DMA, is a key starting material used in the synthesis of many classes of drugs . It is primarily involved in the production of anesthetics such as Lidocaine, Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, and Xylazine . Therefore, its primary targets are the receptors and enzymes involved in the action of these anesthetic drugs.
Mode of Action
This typically involves blocking sodium channels in the nerve cells, preventing the propagation of nerve impulses and leading to a loss of sensation .
Biochemical Pathways
2,6-Dimethylaniline-d11 is involved in the lidocaine (local anesthetic) metabolism pathway . It is a key metabolite of lidocaine and xylazine . The downstream effects of this pathway include the metabolism and elimination of the anesthetic drugs, which can influence their duration of action.
Pharmacokinetics
A study has developed a method to detect and quantify the impurities of 2,6-dma at lower levels, ie, Limit of Detection (LOD) 0007 µg mL −1 and Limit of Quantification (LOQ) 002 µg mL −1 . This could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethylaniline-d11 in the future.
Result of Action
The molecular and cellular effects of 2,6-Dimethylaniline-d11’s action are likely related to its role in the synthesis of anesthetic drugs. By contributing to the production of these drugs, it helps induce a loss of sensation in the body. It is also formally rated as a possible carcinogen (by iarc 2b) and is considered a potentially toxic compound .
Action Environment
The action, efficacy, and stability of 2,6-Dimethylaniline-d11 can be influenced by various environmental factors. For instance, its solubility is 13 g/L, and it has a vapor pressure of 0.2 hPa at 20 °C . These properties can affect its distribution and availability in the body. Furthermore, its storage temperature is between 2-30°C, indicating that temperature can impact its stability .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethylaniline-d11 can be achieved by introducing deuterium atoms into the 2 and 6 positions of 2,6-Dimethylaniline through a series of reactions.", "Starting Materials": [ "2,6-Dimethylaniline", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2,6-Dimethylaniline in D2O and add NaBH4 to the solution. Heat the mixture to 50°C and stir for 24 hours to allow for deuterium incorporation.", "Step 2: Acidify the solution with HCl to protonate the amine group and form the corresponding ammonium salt.", "Step 3: Extract the deuterated ammonium salt with an organic solvent such as diethyl ether.", "Step 4: Basify the organic extract with NaOH to liberate the deuterated 2,6-Dimethylaniline.", "Step 5: Purify the product by distillation or column chromatography." ] } | |
CAS番号 |
1092805-08-7 |
分子式 |
C8H11N |
分子量 |
132.25 |
IUPAC名 |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChIキー |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N |
同義語 |
2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
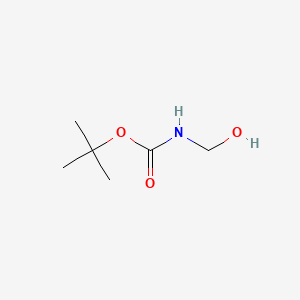

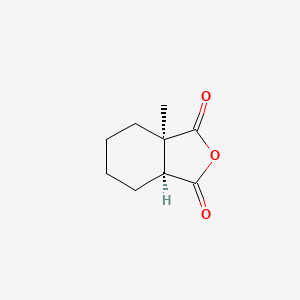

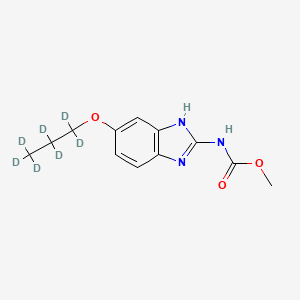
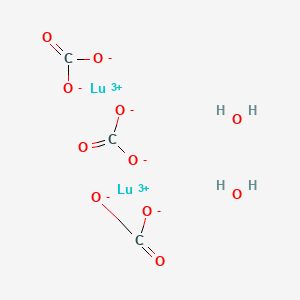

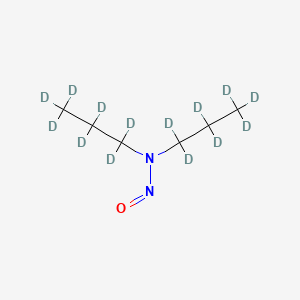

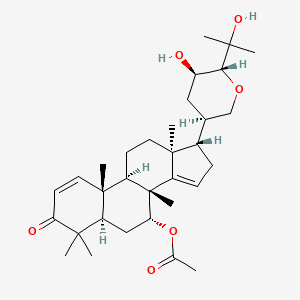
![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)